Product packaging for delayed early response protein 2(Cat. No.:CAS No. 149200-16-8)

delayed early response protein 2

Cat. No.: B1176124
CAS No.: 149200-16-8
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Description

Early Growth Response 2 (EGR2), historically referred to as Delayed Early Response Protein 2, is a zinc-finger transcription factor and a critical regulator of cellular differentiation and immune response. In the transcriptional program induced by growth factors, EGR2 is characterized as a delayed primary response gene, whose induction can occur without new protein synthesis. Its expression is essential for various physiological processes, including peripheral nerve myelination and hindbrain development. In immunological research, EGR2 has been identified as a master molecular linchpin in alternative (M2) macrophage polarization. Upon interleukin-4 (IL-4) stimulation, EGR2 is a direct target of STAT6 and is indispensable for the sustained expression of a vast majority of M2 marker genes. It facilitates this by binding to chromatin and recruiting remodeling complexes, thereby establishing a stable late epigenomic program that defines the M2 state. Furthermore, EGR2 plays a significant role in lymphocyte development, regulating the maturation of specific T cell subsets and B cells. Mutations in the EGR2 gene are associated with human hereditary demyelinating neuropathies, such as Charcot-Marie-Tooth disease, underscoring its critical role in the nervous system. This antibody is a vital tool for researchers investigating transcriptional regulation, neurobiology, and immune cell differentiation and function.

Properties

CAS No.

149200-16-8

Molecular Formula

C26H39NO7

Synonyms

delayed early response protein 2

Origin of Product

United States

Molecular Identity and Genetic Architecture of Delayed Early Response Protein 2 Homologs

Gene Nomenclature and Orthologs Across Species

Delayed Early Response Protein 2 is part of a broader category of genes that are activated with a delay following cellular stimulation, a process that requires new protein synthesis. These genes are distinct from immediate-early genes, which are induced rapidly without the need for prior protein production. The nomenclature and the presence of orthologs—genes in different species that evolved from a common ancestral gene—highlight the fundamental roles of these proteins.

In humans, the gene is officially known as DEPP2. Orthologs have been identified in various species, indicating a widespread presence across different evolutionary lineages. For instance, in the fruit fly Drosophila melanogaster, two related transcription units, Deb-A and Deb-B, have been identified and are considered putative membrane proteins with regulatory roles during development. nih.gov Similarly, studies in Populus yunnanensis have identified a family of genes designated as PyDET2, which are involved in plant growth and development. nih.govnih.govpreprints.org

The table below provides a summary of the gene nomenclature and orthologs for DEPP2 in selected species.

SpeciesGene SymbolFull Name
Homo sapiens (Human)DEPP2This compound
Mus musculus (Mouse)Depp2This compound
Drosophila melanogaster (Fruit Fly)Deb-A, Deb-BDevelopmental embryonic A/B
Populus yunnanensis (Yunnan Poplar)PyDET2DEETIOLATED2

Genomic Localization and Transcriptional Units

The genomic location of the genes encoding DEPP2 and its homologs is crucial for understanding their regulation and function. In Drosophila melanogaster, the Deb-A and Deb-B transcription units are located on chromosome 2R at position 48EF. nih.gov A transcription unit is a segment of DNA that is transcribed into an RNA molecule. doi.org The regulation of these units is complex, often involving transcription factors produced by immediate-early genes. ontosight.ai

The expression of these genes is controlled at the transcriptional level, where specific proteins bind to DNA sequences to either activate or repress gene transcription. khanacademy.org In some cases, the Integrator complex, a multi-subunit protein complex, can be recruited to control the output of protein-coding genes. nih.gov

Transcript Variants and Isoform Diversity

A single gene can give rise to multiple protein variants, known as isoforms, through processes like alternative splicing and the use of alternative transcription start sites. nih.govmdpi.com This mechanism allows for a diversification of protein function from a single genetic locus. More than 95% of multi-exon genes in humans are thought to produce alternatively spliced transcripts. nih.gov

For DEPP2 and its homologs, the existence of different transcript variants can lead to proteins with varied structures and functions. For example, alternative splicing can result in truncated protein versions that may act to regulate the function of the full-length protein. nsf.gov The analysis of transcript variants is essential for a complete understanding of a gene's biological role, as simply aggregating all transcripts under a single gene name can be misleading. mdpi.com

Evolutionary Conservation of this compound Sequences and Domains

The evolutionary conservation of protein sequences and functional domains provides insight into their fundamental importance. DEPP2 and its homologs often contain conserved domains, which are distinct functional and structural units of a protein. youtube.com For instance, the DEP domain is a protein domain of about 80 amino acids found in a variety of signaling proteins.

The evolutionary history of the PyDET2 gene family in Populus yunnanensis shows evidence of gene duplication events, which can lead to the evolution of new functions. nih.govpreprints.org The conservation of certain protein features, such as the polyproline II (PII) conformation, which is often found in intrinsically disordered proteins, suggests that these structural biases are important for function and have been maintained throughout evolution. nih.gov

Regulation of Delayed Early Response Protein 2 Gene Expression

Transcriptional Activation Mechanisms

The transcription of the SAMD9L gene is initiated in response to various extracellular signals, leading to the binding of specific transcription factors to its promoter region and the subsequent synthesis of messenger RNA (mRNA).

Role of Upstream Signaling Pathways in DERP2 Induction

The induction of SAMD9L expression is a key event in the cellular response to certain signaling molecules, particularly interferons and other cytokines.

Interferon Signaling: SAMD9L is recognized as an interferon-stimulated gene (ISG). nih.govnih.gov Type I interferons (IFNs) have been shown to induce the expression of SAMD9L. nih.gov This induction is a crucial part of the innate immune response to viral infections. nih.gov The signaling cascade initiated by interferon-γ has also been linked to the regulation of the SAMD9L paralog, SAMD9, suggesting a similar mechanism may apply to SAMD9L. nih.gov Gene set enrichment analysis in the context of tuberculosis has revealed that gene sets related to the interferon-γ-mediated signaling pathway are significantly enriched, and SAMD9L is upregulated in macrophages infected with Mycobacterium tuberculosis. nih.gov

Calcitonin Signaling: In mouse models, the expression of Samd9l is upregulated by the hormone calcitonin. This upregulation is preceded by a notable increase in the expression of Ras-responsive element binding protein-1 (Rreb-1) mRNA, indicating that the calcitonin signaling pathway likely influences Samd9L expression through the action of this transcription factor. nih.gov

Tumor Necrosis Factor-α (TNF-α) Signaling: TNF-α is another key cytokine that can influence the expression of SAMD9L. researchgate.net The TNF-α signaling pathway is a critical regulator of immune responses and can lead to the activation of various transcription factors that may play a role in SAMD9L gene expression. nih.govyoutube.com

Toll-Like Receptor 2 (TLR2) and HIF-1α: Studies in the context of tuberculosis have suggested that the upregulation of SAMD9L during Mycobacterium tuberculosis infection may be regulated by Toll-like receptor 2 (TLR2) and Hypoxia-inducible factor 1-alpha (HIF-1α). nih.gov

Identification of Transcription Factor Binding Sites (TFBS) and Promoter Elements

The promoter region of the SAMD9L gene contains specific DNA sequences known as transcription factor binding sites (TFBS) that are recognized and bound by transcription factors to regulate the rate of transcription.

A study on the mouse Samd9l promoter identified crucial regulatory cis-elements located as close as 87 base pairs upstream of the transcription start site. nih.gov A protein-DNA binding array identified Ras-responsive element binding protein-1 (Rreb-1) as a transcription factor that binds to this proximal promoter region. nih.gov The functional significance of this binding was confirmed by mutations in the Rreb binding site, which altered the activity of the Samd9l gene promoter. nih.gov

Computational analysis of the human SAMD9L promoter has predicted several potential transcription factor binding sites. These include:

Predicted Transcription Factor
aMEF-2
FOXO4
IRF-1
IRF-2
MEF-2
MEF-2A
NFE2
JUND
MAFK
FOS

Table 1: Predicted Transcription Factor Binding Sites in the Human SAMD9L Promoter. This table lists transcription factors that are computationally predicted to bind to the promoter region of the human SAMD9L gene. Data sourced from GeneCards. genecards.org

The presence of binding sites for interferon regulatory factors (IRFs) is consistent with the known induction of SAMD9L by interferons. genecards.orgnih.gov

Kinetics of DERP2 mRNA Induction and Decay

While it is established that SAMD9L expression is induced by stimuli such as interferons, detailed studies on the precise kinetics of its mRNA induction and decay are not extensively documented in the available scientific literature. The half-life of SAMD9L mRNA, which is a key parameter for understanding its expression dynamics, has not been consistently reported.

However, some studies provide indirect evidence of its regulation. For instance, after transfection of cells with siRNA to silence SAMD9L, analyses such as cell cycle analysis are often performed at 24 to 48 hours post-transfection, suggesting that changes in protein levels and cellular phenotype due to mRNA knockdown are observable within this timeframe. nih.govnih.gov This implies a relatively dynamic turnover of the SAMD9L mRNA and protein.

Post-Transcriptional Regulation of Delayed Early Response Protein 2

Following transcription, the SAMD9L mRNA molecule can be further regulated by post-transcriptional mechanisms that control its stability, degradation, and translation into protein.

mRNA Stability and Degradation Pathways

The stability of an mRNA molecule is a critical determinant of its steady-state level and the amount of protein produced. The SAMD9L gene is functionally a single-exon gene. nih.gov This is significant for its mRNA degradation because nonsense-mediated decay (NMD), a major surveillance pathway that degrades mRNAs containing premature termination codons, is generally not effective for single-exon genes. nih.gov This suggests that NMD is likely not a primary pathway for the degradation of SAMD9L mRNA. nih.gov

Studies have shown that some gain-of-function mutations in SAMD9L can lead to a global suppression of translation, which can occur without a corresponding decrease, or even with an increase, in mRNA transcription. rupress.orgresearchgate.net This highlights the importance of post-transcriptional control in regulating the ultimate protein output from the SAMD9L gene.

MicroRNA-Mediated Regulation of DERP2 mRNA

MicroRNAs (miRNAs) are small non-coding RNA molecules that can bind to the 3' untranslated region (UTR) of target mRNAs, leading to their degradation or the inhibition of their translation. While computational tools can predict potential miRNA-mRNA interactions, experimental validation is necessary to confirm these regulatory relationships. nih.govnih.govmdpi.com

In the context of SAMD9L, a study on tuberculosis identified miR-181b-5p as being significantly upregulated in the plasma of tuberculosis patients and suggested it may have a role in the disease process where SAMD9L is also upregulated. nih.gov However, a direct, experimentally validated interaction between miR-181b-5p and SAMD9L mRNA has not been demonstrated.

To date, there is a lack of specific, experimentally validated reports identifying microRNAs that directly target and regulate SAMD9L mRNA. Further research is needed to elucidate the role of miRNAs in the post-transcriptional regulation of this important gene.

Autoregulatory and Feedback Loop Mechanisms Involving this compound

The expression of the this compound (DERP2) gene is intricately controlled by complex regulatory networks that are activated in response to extracellular signals, such as growth factors. These networks include feedback loops that ensure a timed and measured cellular response. The regulation of DERP2 is a component of a larger, sequential program of gene activation that is critical for mediating the long-term effects of growth factors.

Research into the gene expression programs induced by growth factors in murine 3T3 fibroblasts has revealed a temporal sequence of gene activation. The initial wave consists of "immediate-early genes," which are transcribed within minutes of stimulation. A subsequent wave includes "delayed early response genes," like DERP2, which are activated with a delay of a few hours. nih.gov

A primary feedback mechanism governing DERP2 expression involves the products of the immediate-early genes. The activation of delayed early response genes is dependent on new protein synthesis. nih.gov This indicates that transcription factors produced from the immediate-early gene transcripts are necessary to initiate the transcription of delayed-early genes, including DERP2. This creates a feedback system where the first set of expressed genes directly regulates the activation of the second set.

In this model:

A growth factor binds to its receptor on the cell surface.

This triggers a signaling cascade that rapidly activates the transcription of immediate-early genes. This step does not require prior protein synthesis.

The mRNA from these immediate-early genes is translated into proteins, many of which are transcription factors.

These newly synthesized transcription factors then bind to the promoter regions of delayed-early genes, such as DERP2, initiating their transcription.

This sequential activation forms a foundational feedback circuit essential for controlled progression of the cellular response to growth stimuli.

While this feedback from immediate-early genes is established, the existence of direct autoregulation by the DERP2 protein on its own gene is less characterized in the scientific literature. Autoregulation, where a protein controls its own rate of synthesis, is a common regulatory motif. Negative autoregulation, for instance, can significantly accelerate the response time of a gene's expression, allowing it to reach a steady-state concentration more rapidly. github.ioweizmann.ac.il Conversely, positive autoregulation can slow down the kinetics of gene expression, contributing to a response delay. nih.gov Although these are established principles of gene network design, specific studies demonstrating that the DERP2 protein directly binds to its own gene promoter to either enhance or repress its transcription are not prominently detailed.

The table below summarizes the characteristics of the gene groups involved in this feedback mechanism.

FeatureImmediate-Early Response GenesDelayed Primary Response Genes
Induction Kinetics Rapid (within minutes of stimulation) nih.govDelayed (induction lags behind immediate-early genes) nih.govnih.gov
Protein Synthesis Requirement Independent of new protein synthesis nih.govnih.govIndependent of new protein synthesis nih.govnih.gov
Primary Function Often encode transcription factors and regulators nih.govnih.govPrimarily encode effector proteins rather than regulators nih.gov
Genomic Architecture Short primary transcripts with few exons, over-representation of transcription factor binding sites nih.govnih.govMore closely resemble the general genomic architecture nih.govnih.gov
Role in Feedback Loop Products (transcription factors) activate delayed-early genes nih.govRepresent the targets of the initial feedback signal nih.gov

Protein Structure, Subcellular Localization, and Post Translational Modifications of Delayed Early Response Protein 2

Primary Amino Acid Sequence Analysis and Domain Prediction

Immediate Early Response Protein 2 (IER2) is a protein that in humans is encoded by the IER2 gene. wikipedia.org The human IER2 protein consists of 223 amino acids. uniprot.org Analysis of its primary structure reveals a proline-rich domain, which suggests a role in mediating protein-protein interactions. ontosight.ai The protein is also characterized by the presence of multiple PEST sequences, which are rich in proline (P), glutamic acid (E), serine (S), and threonine (T). nih.gov These sequences often act as signals for rapid protein degradation, contributing to the typically short half-life of IER2. nih.gov

Domain prediction using bioinformatics tools identifies a conserved domain of unknown function, designated pfam05760 or the "IER domain," which spans a significant portion of the protein from approximately amino acid 1 to 113. nih.gov This domain is characteristic of the IER family of proteins. While the protein does not possess a classic DNA-binding motif, it has been shown to function as a transcriptional regulator. nih.govnih.gov

Table 1: Key Features of Human IER2 Protein

Feature Description Source(s)
Gene Name IER2 (also known as ETR101, CHX1) nih.govnih.gov
Organism Homo sapiens (Human) uniprot.org
Amino Acid Count 223 uniprot.org
Primary Domain IER Domain (pfam05760) nih.gov
Key Sequence Motifs Proline-Rich Domain, PEST Sequences, Bipartite Nuclear Localization Signal (NLS) ontosight.ainih.gov

Functional Significance of Conserved Protein Domains and Motifs

The domains and motifs within the IER2 protein are critical to its function as a signaling molecule and transcriptional regulator. Although it lacks a defined DNA-binding domain, IER2 influences gene expression and is considered a DNA-binding protein that appears to function as a transcription factor. wikipedia.orguniprot.org

The most significant motifs include:

Nuclear Localization Signal (NLS) : IER2 contains a putative bipartite nuclear localization signal, which is highly conserved across species. nih.govnih.gov This sequence is essential for its transport into the nucleus, a process that is critical for its function. nih.gov Mutation of the NLS impairs the protein's ability to move into the nucleus and subsequently blocks its ability to induce cellular senescence and secrete factors like osteopontin (B1167477). nih.gov

PEST Sequences : The presence of PEST sequences marks IER2 for rapid degradation by the proteasome. This ensures its expression is transient, a hallmark of immediate-early genes, allowing for a swift but temporary response to external stimuli. nih.gov

Proline-Rich Domain : This domain is often involved in mediating interactions with other proteins, suggesting IER2 functions as part of larger protein complexes to exert its effects. ontosight.ai For instance, IER2 has been identified as a regulator of the protein phosphatase 2A (PP2A), a major cellular phosphatase, indicating its role in phosphorylation-dependent signaling pathways. nih.govnih.gov

Functionally, IER2 is involved in a wide array of cellular processes, including the regulation of cell motility, neuronal differentiation, and angiogenesis. uniprot.orgnih.gov It plays a role in the JNK-signaling pathway and may mediate FGF-signaling. uniprot.org

Subcellular Distribution and Dynamic Localization of Delayed Early Response Protein 2

The function of IER2 is tightly controlled by its location within the cell, exhibiting dynamic movement between the cytoplasm and the nucleus in response to cellular cues. nih.gov

In stimulated cells, IER2 is predominantly found in the nucleus and nucleoplasm. wikipedia.org The translocation into the nucleus is mediated by its conserved bipartite nuclear localization signal (NLS). nih.govnih.gov This process involves the classical nuclear import machinery, where importin proteins recognize the NLS and facilitate transport through the nuclear pore complex. youtube.com The nuclear localization of IER2 is indispensable for its activity; for example, its ability to induce a senescent phenotype and promote the secretion of osteopontin in melanoma cells is dependent on its presence in the nucleus. nih.gov

During cellular quiescence or when cells are subject to contact inhibition, IER2 is localized in the cytoplasm. nih.gov Upon receiving specific stimuli, such as the release from contact inhibition, the protein rapidly translocates to the nucleus. nih.gov This dynamic redistribution from the cytoplasm to the nucleus is a key regulatory switch that activates IER2's function as a transcriptional regulator, allowing the cell to respond quickly to changes in its environment. nih.gov

The primary documented locations for IER2 are the cytoplasm and the nucleus. wikipedia.org However, predictive models based on protein characteristics suggest potential, lower-confidence associations with other organelles. Gene ontology databases list the endosome, lysosome, endoplasmic reticulum, and mitochondrion as possible locations, though experimental evidence for these is less established than for the nucleocytoplasmic distribution. wikipedia.org Its primary role appears to be executed through its shuttling between the cytoplasm and nucleus.

Post-Translational Modifications of this compound

Post-translational modifications (PTMs) are crucial for regulating the activity, stability, and localization of signaling proteins like IER2. nih.gov While the full spectrum of PTMs on IER2 is still under investigation, several regulatory mechanisms are known or have been predicted.

Phosphorylation : IER2 is deeply integrated into phosphorylation signaling networks. It has been shown to regulate the activity of protein phosphatase 2A (PP2A), a key enzyme that removes phosphate (B84403) groups from other proteins. nih.govnih.gov Furthermore, sustained IER2 expression can lead to the phosphorylation of the tumor suppressor protein p53 on serine residues, indicating that IER2 acts upstream to trigger phosphorylation events that lead to p53 activation and cell cycle arrest. nih.gov

Proteolytic Cleavage/Degradation : As an immediate-early gene product, IER2 protein levels are tightly controlled. The protein contains multiple PEST sequences that mark it for rapid degradation via the ubiquitin-proteasome pathway. nih.gov This ensures that the protein's activity is transient, a critical feature for a primary response regulator.

Predicted Modifications : Bioinformatic tools predict other potential PTMs. For example, analysis of the IER2 sequence suggests possible sites for O-glycosylation, a modification where sugar molecules are attached to serine or threonine residues. nih.govyoutube.comyoutube.com SUMOylation, the addition of Small Ubiquitin-like Modifier proteins, is another common PTM for nuclear proteins that regulates their localization and stability, and represents a potential modification for IER2. nih.govyoutube.com However, direct experimental confirmation of these specific modifications on IER2 is limited.

Phosphorylation and its Impact on Function and Localization

Phosphorylation, the addition of a phosphate group to an amino acid, is a key regulatory mechanism for many proteins, altering their activity, interactions, and subcellular localization. nih.gov Analysis of the human DEPP2 protein (under its UniProt accession number Q9NTK1) has identified several sites that undergo phosphorylation. udel.edu

Specific serine and threonine residues have been confirmed as phosphorylation sites through proteomic studies. udel.edu While the precise functional consequence of phosphorylation at each specific site on DEPP2 is a subject of ongoing research, this modification is known to be a primary switch for protein function. For instance, the production of DEPP2 has been shown to lead to the subsequent phosphorylation and activation of the transcription factor ELK1. wikipedia.org Although this is a downstream effect, it highlights DEPP2's role within phosphorylation-driven signaling cascades. The phosphorylation state of DEPP2 itself is expected to modulate its interaction with other proteins and influence its localization, thereby controlling its ability to participate in pathways like autophagy and ROS regulation.

Table 1: Identified Phosphorylation Sites on this compound (DEPP2)
Amino Acid PositionAmino AcidModification TypeSource
14Threonine (T)Phosphorylation udel.edu
161Serine (S)Phosphorylation udel.edu
197Serine (S)Phosphorylation udel.edu

SUMOylation and Other Covalent Modifications

Beyond phosphorylation, proteins can undergo various other covalent modifications that expand their functional diversity. These include the attachment of other proteins or chemical groups.

SUMOylation , the addition of a Small Ubiquitin-like Modifier (SUMO) protein, is a critical regulatory process for many nuclear proteins, affecting their stability, localization, and protein-protein interactions. While prediction tools may suggest potential SUMOylation sites on various proteins, direct experimental evidence confirming the SUMOylation of DEPP2 is not prominently available in current research literature.

However, other covalent modifications of DEPP2 have been identified. O-linked glycosylation , the attachment of a sugar molecule to a threonine or serine residue, has been detected on DEPP2. genecards.org Specifically, the threonine at position 14, which is also a site for phosphorylation, has been identified as a site for this type of glycosylation. udel.edu This finding suggests a potential for regulatory crosstalk, where the site could be competitively modified by either phosphorylation or glycosylation, leading to different functional outcomes.

Table 2: Other Identified Covalent Modifications on this compound (DEPP2)
Amino Acid PositionAmino AcidModification TypeSource
14Threonine (T)O-linked Glycosylation genecards.orgudel.edu

Influence on Protein Stability and Activity

Post-translational modifications are central to regulating the stability and activity of DEPP2. The protein has been described as "unstable" in certain cell lines, implying that its turnover is actively regulated. nih.gov Such regulation is often mediated by modifications like ubiquitination, which targets proteins for degradation by the proteasome.

The activity of DEPP2 is closely tied to cellular stress responses. It is a known transcriptional target of the FOXO3 transcription factor and plays a key role in modulating cellular levels of reactive oxygen species (ROS). nih.govnih.gov Overexpression of DEPP2 can lead to an increase in cellular ROS, which in turn can induce autophagy, a cellular recycling process. nih.govnih.govresearchgate.net In the context of osteoarthritis, DEPP2 located in the mitochondria helps to activate mitochondrial autophagy and maintain the viability of chondrocytes. nih.gov

Molecular Mechanisms of Delayed Early Response Protein 2 Action

Protein-Nucleic Acid Interactions

The interaction of DERP2/GILZ with nucleic acids is nuanced. While it profoundly impacts gene expression, its direct engagement with DNA and RNA appears limited, with its primary regulatory role being exerted through protein-protein interactions that modulate transcription.

DNA Binding Specificity and Transcriptional Regulation

Unlike many proteins containing a leucine (B10760876) zipper motif, DERP2/GILZ isoforms lack a conventional basic-rich region that typically serves as a DNA-binding domain. frontiersin.org Consequently, there is no formal demonstration of its direct, sequence-specific binding to DNA. frontiersin.org While some gene ontology databases classify it as having DNA-binding transcription factor activity, detailed studies indicate its regulatory effects on transcription are predominantly indirect. frontiersin.orgnih.govnih.gov

DERP2/GILZ modulates gene expression by acting as a transcriptional co-regulator. It achieves this by physically interacting with and inhibiting key transcription factors. frontiersin.orgnih.gov For instance, it represses the activity of Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), two crucial regulators of inflammatory gene expression. frontiersin.orgfrontiersin.orgnih.gov One study demonstrated that GILZ can bind to a tandem repeat of CCAAT/enhancer-binding protein (C/EBP) binding sites within the promoter of the PPAR-γ2 gene. nih.gov However, this binding is likely mediated through its association with other nuclear factors, such as C/EBP-δ, forming a repressive complex on the DNA rather than binding directly itself. nih.govnih.gov GILZ also inhibits the transcriptional activity of Forkhead box protein O3 (FoxO3), not by binding DNA, but by preventing the factor from remaining in the nucleus. nih.govmdpi.com

RNA Binding and Metabolism

Current research does not provide significant evidence for DERP2/GILZ directly binding to RNA molecules to regulate their metabolism. Its relationship with RNA is primarily centered on the regulation of its own expression. The expression of GILZ can be post-transcriptionally regulated by the mRNA-binding protein HuR, which binds to AU-rich elements in the 3'-untranslated region (3'-UTR) of GILZ mRNA, leading to enhanced translation. nih.gov This indicates that while RNA-protein interactions are relevant to GILZ biology, GILZ itself is not established as a direct regulator of RNA metabolism.

Protein-Protein Interaction Networks

The primary mechanism through which DERP2/GILZ exerts its widespread effects is by engaging in a diverse array of protein-protein interactions. These interactions allow it to function as a critical node in cellular signaling, integrating various pathways to control inflammation, cell proliferation, and apoptosis.

Homo- and Hetero-multimerization of DERP2 Proteins

DERP2/GILZ possesses a central leucine zipper (LZ) domain which is a structural motif that facilitates both the formation of homodimers (GILZ-GILZ) and heterodimers with other proteins. oup.com The formation of these complexes is crucial for its function. For example, the ability of GILZ to form homodimers through its LZ domain is a prerequisite for its physical interaction with the p65 subunit of NF-κB and its subsequent inhibition of NF-κB's transcriptional activity. nih.govoup.comnih.gov In contrast, GILZ can interact with the signaling protein Raf-1 as a monomer. nih.gov It also forms heterodimers with components of the AP-1 transcription factor, such as c-Fos and c-Jun. frontiersin.org This ability to exist and function in different multimeric states adds a layer of specificity to its interactions.

Interactions with Transcription Factors and Co-regulatory Complexes

A cornerstone of DERP2/GILZ function is its ability to physically bind to and modulate the activity of numerous transcription factors. This allows it to act as a potent transrepressor of inflammatory and immune response genes. nih.gov Based on the conducted research, there is no direct evidence of interaction with the Nucleosome Remodeling and Deacetylase (NuRD) complex.

Key transcription factor interactions include:

NF-κB : GILZ directly binds to the p65 subunit of NF-κB, which is a key inflammatory regulator. frontiersin.orgnih.gov This interaction prevents the translocation of p65 into the nucleus, thereby inhibiting the expression of NF-κB target genes, such as those for inflammatory cytokines. nih.govnih.gov

AP-1 (c-Jun/c-Fos) : GILZ heterodimerizes with c-Jun and c-Fos, the components of the AP-1 transcription factor. frontiersin.org This interaction dampens AP-1-mediated transcription, which is important for T-cell activation and inflammation. frontiersin.orgnih.gov

CCAAT/enhancer-binding proteins (C/EBPs) : GILZ interacts with C/EBPδ and C/EBPα, inhibiting their activity. frontiersin.orgnih.gov This is exemplified by its ability to repress C/EBPδ-induced transcription of the PPAR-γ2 gene, a key regulator of adipogenesis. frontiersin.orgnih.gov

Forkhead box protein O3 (FoxO3) : GILZ inhibits the transcriptional activity of FoxO3. However, this inhibition occurs through an indirect mechanism. Instead of a direct physical interaction, GILZ promotes the nuclear exclusion of FoxO3 in a Crm1-dependent manner, effectively sequestering it in the cytoplasm away from its target genes. nih.govnih.gov

SMAD proteins : In the context of TGF-β signaling, GILZ has been shown to interact with SMAD proteins, synergizing with TGF-β to enhance the expression of FoxP3, a master regulator of regulatory T cells. frontiersin.org

Table 1: Interaction of DERP2/GILZ with Transcription Factors

Interacting Transcription Factor Binding Domain/Region on GILZ Outcome of Interaction References
NF-κB (p65) Leucine Zipper (as homodimer) & C-terminal PER region Inhibition of nuclear translocation and transcriptional activity frontiersin.orgnih.govnih.govnih.gov
AP-1 (c-Jun/c-Fos) Leucine Zipper (as heterodimer) Inhibition of transcriptional activity frontiersin.orgnih.govfrontiersin.orgnih.gov
C/EBPs (e.g., C/EBPδ) Not fully defined; forms complex on DNA Repression of C/EBP-mediated transcription (e.g., of PPAR-γ2) frontiersin.orgnih.govnih.gov
FoxO3 No direct physical interaction Promotes Crm1-dependent nuclear exclusion of FoxO3, inhibiting its activity nih.govfrontiersin.orgnih.gov
SMADs Not fully defined Synergizes with TGF-β signaling to enhance FoxP3 expression frontiersin.org

Interaction with Signaling Pathway Components

DERP2/GILZ functions as a key regulatory hub by directly interacting with upstream components of major signaling cascades, thereby modulating cell proliferation, survival, and differentiation.

Key signaling pathway interactions include:

MAPK Pathway : GILZ potently inhibits the MAPK/ERK pathway. It achieves this by physically interacting with two key upstream activators:

Raf-1 : GILZ binds directly to Raf-1 via its N-terminal domain. frontiersin.orgnih.gov

Ras : GILZ binds to activated Ras through its TSC-box domain. frontiersin.org These interactions disrupt the signaling cascade, leading to reduced activation of downstream kinases like ERK and MEK. frontiersin.orgnih.govnih.gov This inhibitory action has been noted in various cell types, including T cells, neutrophils, and epithelial cells. frontiersin.orgnih.gov

PI3K/Akt Pathway : The interaction of GILZ with activated Ras also results in the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt pathway. frontiersin.orgmdpi.comnih.gov By binding Ras, GILZ prevents the propagation of signals to both the Raf-ERK and the PI3K-Akt axes. frontiersin.orgnih.gov

mTORC2 Pathway : In certain cellular contexts, particularly in cancer cells, GILZ has been shown to be a key inhibitor of the mammalian target of rapamycin (B549165) complex 2 (mTORC2). nih.gov GILZ binds to mTORC2, but not mTORC1, which in turn inhibits the phosphorylation of Akt at its Ser473 residue. This leads to the activation of the pro-apoptotic protein Bim via FoxO3a. nih.gov

Table 2: Interaction of DERP2/GILZ with Signaling Pathway Components

Interacting Signaling Protein Binding Domain/Region on GILZ Outcome of Interaction References
Raf-1 N-terminal region Inhibition of MAPK/ERK pathway frontiersin.orgnih.govfrontiersin.orgnih.gov
Ras TSC-box domain Inhibition of MAPK/ERK and PI3K/Akt pathways frontiersin.orgfrontiersin.orgnih.govnih.gov
mTORC2 Not fully defined Inhibition of Akt phosphorylation at Ser473; activation of FoxO3a/Bim nih.govnih.gov

Enzymatic Activities Associated with or Regulated by Delayed Early Response Protein 2

The term "this compound" (DERP2) has been used in scientific literature to refer to two distinct proteins, leading to potential ambiguity. One is Aquaporin-1 (AQP-1), a well-characterized channel protein in vertebrates. The other is Der p 2, a major allergen from the house dust mite Dermatophagoides pteronyssinus. This section will address the enzymatic characteristics, or lack thereof, for both proteins.

Modulation of Enzyme Activity by DERP2

The primary protein referred to as this compound (DERP2) or DER2 in some databases is Aquaporin-1 (AQP-1) glygen.orgraftprot.orgbiobool.com. While not an enzyme in the classical sense of catalyzing a chemical reaction, AQP-1's function as a channel protein inherently modulates cellular processes that are dependent on water and ion flux, which can in turn influence enzymatic activities.

Research on the house dust mite allergen Der p 2, which is distinct from AQP-1, indicates that it can modulate cellular signaling pathways, some of which involve enzymes. Der p 2 has been shown to activate pro-inflammatory cytokines and Toll-like receptor 4 (TLR4) signaling in human B cells nih.gov. This activation leads to the phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38 and the activation of MAPK phosphatase-1 (MKP-1) nih.gov. By influencing these signaling cascades, Der p 2 indirectly modulates the activity of key enzymes involved in the inflammatory response.

DERP2 as an Enzyme or Enzyme Component

Aquaporin-1 (AQP-1) as a Channel Protein

Aquaporin-1 (AQP-1), also identified as this compound, functions as a water channel protein in red blood cells and kidney proximal tubules glygen.orgraftprot.org. Its primary role is facilitating the rapid movement of water across cell membranes. In addition to its water channel function, in vitro studies have suggested that AQP-1 exhibits non-selective gated cation channel activity, potentially allowing the passage of ions like potassium (K+) and sodium (Na+) glygen.org. This transport function, while crucial for cellular homeostasis, does not represent a classical enzymatic activity where a substrate is converted into a product.

Der p 2 Allergen and Lack of Enzymatic Activity

The house dust mite allergen Der p 2 belongs to the NPC intracellular cholesterol transporter 2 (NPC2) family nih.govuniprot.org. Proteins in the NPC2 family are known for their ability to bind lipids. Specifically, Der p 2 has been shown to bind cholesterol and lipopolysaccharides (LPS), a major component of the outer membrane of Gram-negative bacteria nih.govnih.gov. Despite its ability to bind these molecules, it is explicitly stated that NPC2 proteins, including Der p 2, lack enzymatic activity nih.gov. Its role in allergic responses is not due to any catalytic function but rather its ability to interact with the immune system, likely through its lipid-binding capabilities and structural mimicry of MD-2, a co-receptor for TLR4 nih.govnih.gov.

Physiological Roles of Delayed Early Response Protein 2 in Cellular and Organismal Processes

Regulation of Cell Proliferation, Growth, and Differentiation

DERP2 is a key regulator of cell fate, influencing whether a cell proliferates, grows, or differentiates. Its role is particularly prominent in the context of the peripheral nervous system and the hematopoietic system.

In the development of the peripheral nervous system, DERP2 is essential for the differentiation of Schwann cells, the glial cells responsible for myelinating peripheral axons. The expression of DERP2 in Schwann cells is a critical step that triggers their exit from the cell cycle and the initiation of myelination. oup.comrupress.org Enforced expression of DERP2 in cultured Schwann cells has been shown to reduce cell proliferation and enhance myelination frequency. johnshopkins.edunih.gov Conversely, the absence of DERP2 prevents Schwann cells from differentiating properly, leading to continued proliferation and a failure to form myelin sheaths. rupress.orgnih.gov This is due in part to DERP2's function in suppressing the c-Jun NH2-terminal protein kinase (JNK) pathway, which is active in both cell proliferation and death. rupress.orgnih.gov

Studies on a hypomorphic Egr2 allele in mice, which models congenital hypomyelinating neuropathy, revealed that deficient DERP2 function leads to severe hypomyelination and an increased number of proliferating Schwann cells. pnas.org This indicates that DERP2 acts as a molecular switch, turning off the proliferative program and turning on the differentiation program required for myelination. nih.gov Furthermore, DERP2 is not only required for the onset of myelination but is also crucial for its maintenance in adult nerves. nih.gov

Beyond the nervous system, DERP2 has been implicated in the differentiation of the monocytic lineage. Research has shown that a deficiency in DERP2 accelerates cell growth and differentiation of monocytes into osteoclasts, the cells responsible for bone resorption. nih.gov This suggests that DERP2 normally acts as a brake on the proliferation and differentiation of these cells. nih.gov

The role of DERP2 extends to the regulation of lymphocyte development. Its expression is tightly controlled at different stages of T and B cell development. plos.org Forced expression of DERP2 can impair the development of certain lymphocyte precursors, highlighting its stage-specific role in hematopoietic cell differentiation. plos.org In the context of cellular senescence, a state of irreversible cell cycle arrest, DERP2 has been identified as a novel regulator. Its expression increases during senescence and it functions as a direct activator of key senescence pathways, including the p16/pRB and ARF/p53/p21 pathways. nih.gov

Table 1: Role of DERP2 in Cell Proliferation and Differentiation

Cell Type Effect of DERP2 Expression Key Findings
Schwann Cells Promotes differentiation, inhibits proliferation Essential for initiating and maintaining myelination; suppresses the JNK pathway. oup.comrupress.orgnih.govnih.gov
Monocytes/Osteoclasts Inhibits proliferation and differentiation Deficiency leads to accelerated growth and differentiation into bone-resorbing osteoclasts. nih.gov
Lymphocytes Regulates development in a stage-specific manner Forced expression can impair the development of lymphocyte precursors. plos.org
Fibroblasts/Epithelial Cells Induces senescence Activates key senescence pathways (p16/pRB, ARF/p53/p21). nih.gov

Involvement in Nervous System Development and Function

DERP2 plays an indispensable role in the development and function of the nervous system. Its functions range from the structural formation of myelin sheaths to the complex processes underlying neuronal plasticity and memory.

Neuronal plasticity, the ability of the nervous system to change its structure and function in response to experience, is fundamental for learning and memory. DERP2 is classified as an immediate early gene (IEG), meaning its transcription is rapidly and transiently induced in neurons following neuronal activation. nih.gov This rapid induction positions DERP2 as a key player in the molecular cascades that lead to lasting changes in neuronal function. nih.govfrontiersin.org

The expression of DERP2 is upregulated in response to various stimuli that induce neuronal plasticity, such as high-frequency stimulation that elicits long-term potentiation (LTP), a cellular correlate of learning and memory. nih.gov The induction of DERP2 mRNA in the hippocampus following LTP-inducing stimuli is dependent on the NMDA receptor, a key molecule in synaptic plasticity. nih.gov This suggests a role for DERP2 in the maintenance of long-term plastic changes in synaptic efficacy. nih.gov While some studies suggest that stronger stimuli are needed to induce DERP2 compared to other Egr family members, its expression tends to be more sustained. nih.gov

One of the most well-characterized functions of DERP2 is its master regulatory role in the myelination of the peripheral nervous system by Schwann cells. nih.govbohrium.comwikipedia.org The initiation of myelination is dependent on the expression of DERP2, which is activated by axonal signals. oup.com Once expressed, DERP2 orchestrates a transcriptional program that leads to Schwann cell differentiation and the formation of the myelin sheath. oup.comjneurosci.org

Mice lacking the DERP2 gene exhibit a severe block in peripheral myelination, with Schwann cells failing to progress beyond an early stage of differentiation. nih.govbohrium.com These Schwann cells wrap axons only about one and a half turns and fail to express late-stage myelin genes such as myelin basic protein and myelin protein zero. nih.govbohrium.com This demonstrates that DERP2 is essential for the completion of myelination. nih.govbohrium.com

Furthermore, DERP2 is not only required for the initiation of myelination but also for its long-term maintenance. nih.govjneurosci.org Conditional inactivation of DERP2 in adult Schwann cells leads to severe demyelination, Schwann cell dedifferentiation, and increased proliferation. nih.govjneurosci.org This highlights the dynamic nature of myelin maintenance and the continuous requirement for DERP2 expression. Mutations in the human EGR2 gene are associated with several inherited peripheral neuropathies, including Charcot-Marie-Tooth disease, Dejerine-Sottas syndrome, and congenital hypomyelinating neuropathy, further underscoring its critical role in human health. oup.comjneurosci.org

Table 2: Key Genes Regulated by DERP2 in Myelination

Gene Function Consequence of DERP2 Regulation
Myelin Basic Protein (MBP) Major structural component of the myelin sheath Upregulated by DERP2 to promote myelin formation.
Myelin Protein Zero (MPZ) Major structural protein of peripheral myelin, involved in membrane compaction Upregulated by DERP2.
Periaxin (PRX) Scaffolding protein important for myelin sheath stability Upregulated by DERP2.
Sox2 Transcription factor that inhibits Schwann cell differentiation Suppressed by DERP2 to allow for myelination to proceed. pnas.org

The role of DERP2 in learning and memory is complex and, in some ways, paradoxical when compared to other members of the Egr family of transcription factors. nih.govfrontiersin.orgnih.gov While Egr1 is crucial for the consolidation of long-term memory, studies on forebrain-specific conditional DERP2 mutant mice have revealed a different role for DERP2. nih.govresearchgate.net

Surprisingly, these mice did not show impairments in several forms of learning and memory, including spatial learning and fear memory. frontiersin.orgnih.gov In fact, DERP2-deficient mice exhibited improved performance in motor learning and object recognition memory tasks. frontiersin.orgnih.gov These findings suggest that DERP2 may act as an inhibitory constraint on certain cognitive functions. nih.govresearchgate.net This antagonistic function highlights the distinct roles of different Egr family members in the adult brain. nih.govfrontiersin.org

Despite these findings in genetically modified mice, other research indicates that DERP2 is involved in cognitive function. For instance, its expression has been implicated in age-dependent vulnerability to cognitive deficits induced by certain anesthetics. nih.gov This suggests that while it may not be essential for all forms of memory, its regulation is important for normal cognitive processing.

Contribution to Angiogenesis, Cell Motility, and Adhesion

The influence of DERP2 extends to processes that govern tissue structure and dynamics, including cell adhesion. While direct evidence for its role in angiogenesis is less established, its functions in cell differentiation and proliferation suggest potential indirect involvement.

Research has shown that the transcription of the DERP2 gene is upregulated in alveolar macrophages in response to adhesion to a culture dish and to the phagocytosis of fibrous particles. nih.gov This suggests a role for DERP2 in cellular processes that involve interaction with the extracellular environment and foreign substances. nih.gov Cell adhesion molecules are critical for a wide range of cellular functions, including proliferation, migration, and survival, by mediating interactions between cells and the extracellular matrix.

Role in Immune and Inflammatory Responses

DERP2 is a significant regulator of the immune system, playing a critical role in controlling inflammation and the activation of various immune cells.

In T lymphocytes, DERP2, along with its close relative Egr3, is essential for maintaining immune homeostasis. life-science-alliance.orgnih.gov Deficiency in both DERP2 and Egr3 in T cells leads to hyperactivation, excessive differentiation, and the development of systemic autoimmune disease. nih.govresearchgate.net DERP2 appears to function as a checkpoint that uncouples T cell expansion from differentiation, ensuring an optimal immune response with limited immunopathology. nih.gov It controls the expression of genes involved in proliferation while repressing transcription factors required for effector T cell function. nih.gov

In macrophages, DERP2 is involved in their activation and plasticity. It positively regulates the ability of macrophages to respond to both pro-inflammatory (M1) and anti-inflammatory (M2) stimuli. frontiersin.org Knockdown of DERP2 in macrophages impairs their ability to become activated in response to inflammatory signals. frontiersin.org

Interestingly, the role of DERP2 in inflammation can be context-dependent. While its deficiency in lymphocytes leads to autoimmunity, some studies have found that DERP2 is highly upregulated in T cells from human and murine models of lupus, an autoimmune disease. nih.govresearchgate.net In this context, elevated DERP2 appears to positively regulate the production of the pro-inflammatory cytokine interferon-gamma (IFNγ). nih.gov This suggests that the precise role of DERP2 in inflammation may depend on the specific cell type and the broader inflammatory environment.

Table 3: Summary of DERP2's Role in Immune and Inflammatory Responses

Immune Cell Type Function of DERP2 Consequence of Dysregulation
T Lymphocytes Maintains homeostasis; acts as a checkpoint between proliferation and differentiation. nih.gov Deficiency leads to hyperactivation, excessive differentiation, and autoimmunity. nih.govresearchgate.net
Macrophages Positively regulates activation and plasticity in response to inflammatory stimuli. frontiersin.org Knockdown impairs the ability to respond to inflammation. frontiersin.org
B Lymphocytes Regulates development and activation. Deficiency can contribute to autoimmunity. nih.gov

Participation in Cellular Senescence Pathways

Delayed Early Response Protein 2 (DERP2), also known as Early Growth Response Protein 2 (EGR2), has been identified as a significant regulator in the intricate process of cellular senescence, a state of irreversible cell cycle arrest implicated in aging and age-related pathologies. biorxiv.orgnih.gov Research indicates that the expression of EGR2 is upregulated during cellular senescence. biorxiv.org Its ablation through siRNA in senescent human mammary epithelial cells and fibroblasts has been shown to transiently reverse the senescent phenotype, highlighting its crucial role in maintaining this state. biorxiv.org

EGR2 appears to function as a direct transcriptional activator of key senescence pathways, including the p16/pRB and ARF/p53/p21 pathways. nih.gov It has been demonstrated that EGR2 can directly bind to the promoters of both ARF and p16, thereby activating their transcription. nih.gov The loss of EGR2 leads to a downregulation of p16 levels. nih.gov Conversely, the overexpression of EGR2 is sufficient to induce senescence in cells. nih.gov This evidence collectively points to EGR2 as a novel marker and a key transcriptional regulator of the senescence program. biorxiv.orgnih.gov

The transition from early to late (or deep) senescence is a critical phase, with distinct cellular outcomes. nih.gov Early senescence is often associated with beneficial processes like tissue regeneration, while late senescence can promote a chronic inflammatory state. nih.gov The regulatory role of proteins like DERP2/EGR2 is pivotal in navigating these different stages of senescence.

Table 1: Role of this compound (EGR2) in Cellular Senescence

Cellular Context Key Findings Reference
Senescent Human Mammary Epithelial Cells (HMECs) and Fibroblasts (HMFs)Upregulation of EGR2 expression during senescence. biorxiv.org
Senescent Human Mammary Epithelial Cells (HMECs) and Fibroblasts (HMFs)Ablation of EGR2 transiently reverses the senescent phenotype. biorxiv.org
General Cellular SenescenceEGR2 acts as a direct transcriptional activator of the p16/pRB and ARF/p53/p21 pathways. nih.gov
General Cellular SenescenceEGR2 directly binds to the promoters of ARF and p16. nih.gov
General Cellular SenescenceOverexpression of EGR2 is sufficient to induce senescence. nih.gov

Mediation of Cellular Stress Responses (e.g., Ischemia, Osmotic Stress)

This compound plays a role in the cellular response to various stressors, including ischemia and osmotic stress. These responses are part of a broader program of gene expression changes that allow cells to adapt to adverse environmental conditions.

Ischemia:

Myocardial ischemia, characterized by reduced blood flow to the heart muscle, triggers a cascade of gene expression changes in the nervous system. nih.gov Studies have shown that Early Growth Response Protein 2 (EGR2) is upregulated in the thoracic spinal cord dorsal horn following acute myocardial ischemia. nih.gov This upregulation is part of a broader activation of immediate-early genes that likely contributes to the initial autonomic nervous system responses to ischemic injury. nih.gov In the context of myocardial infarction, a consequence of severe ischemia, EGR2 has been identified as a hub gene that can aggravate inflammation and apoptosis in cardiomyocytes under hypoxic conditions. nih.gov Knockout of EGR2 has been shown to mitigate these hypoxia-induced detrimental effects. nih.gov

Osmotic Stress:

Cells respond to osmotic stress by activating specific signaling pathways that lead to the expression of early-response and delayed-response genes. researchgate.net While direct evidence specifically detailing the role of DERP2 in osmotic stress is limited, the broader context of delayed early response genes is relevant. In plants, for instance, the Early Responsive to Dehydration 15 (ERD15) gene, which is rapidly induced by osmotic stress, plays a role in activating downstream stress-responsive genes. nih.gov This highlights a general principle where delayed early response proteins can act as intermediaries in the transcriptional cascade initiated by osmotic stress. In yeast, the high osmolarity glycerol (B35011) (HOG) pathway is a key signaling cascade that responds to osmotic changes, and it is controlled by upstream sensors. nih.gov

Table 2: this compound in Cellular Stress Responses

Stress Type Key Findings Organism/Cell Type Reference
Myocardial Ischemia (Acute)Upregulation of EGR2 in the thoracic spinal cord dorsal horn.Pig nih.gov
Myocardial Infarction (Hypoxia)EGR2 acts as a hub gene, aggravating inflammation and apoptosis.Mouse Cardiomyocytes nih.gov
Myocardial Infarction (Hypoxia)EGR2 knockout mitigates hypoxia-induced inflammation and apoptosis.Mouse Cardiomyocytes nih.gov

Other Developmental and Metabolic Contexts

Beyond its roles in senescence and stress responses, this compound is involved in various developmental and metabolic processes.

Developmental Contexts:

Early Growth Response Protein 2 (EGR2) is a transcription factor that plays a dynamic role in lymphocyte development. plos.org Its expression is tightly regulated at different stages of T and B cell development. plos.org Forced expression of EGR2 can lead to a significant reduction in CD4+CD8+ (DP) cells in the thymus and pro-B cells in the bone marrow. plos.org Conversely, it can enhance the maturation of DP cells into single positive (SP) T and NKT cells, as well as the maturation of immature B cells. plos.org This indicates a stage-specific function for EGR2 in regulating lymphocyte progenitors and their maturation. plos.org In the context of embryonic development, DERP2 (also known as IER2) may mediate FGF-signaling in establishing laterality in the embryo. uniprot.org

Metabolic Contexts:

The delayed early response gene program is also implicated in metabolic regulation. For instance, in response to dietary protein restriction, the induction of Fibroblast Growth Factor 21 (FGF21), a key metabolic regulator, can be delayed. nih.govresearchgate.net While not directly implicating DERP2, this illustrates the temporal dynamics of gene expression in metabolic adaptation. The cellular response to metabolic demands involves a complex network of transcription factors and coactivators. pnas.org Liver function is central to metabolic health, influencing glucose and lipid metabolism. mdpi.com Delayed responses in metabolic markers, such as the reduction of gamma-glutamyl transferase (GGT) levels following certain dietary interventions, suggest a cumulative or sustained effect of bioactive compounds on hepatic function, likely mediated by changes in gene expression programs that include delayed early response genes. mdpi.com

Research Methodologies and Experimental Models in Delayed Early Response Protein 2 Studies

Molecular Biology Techniques

Molecular biology approaches have been fundamental in dissecting the expression, regulation, and function of the IER2 gene.

Analyzing the expression patterns of IER2 mRNA has provided significant insights into its biological relevance. Gene expression profiling studies have consistently shown that IER2 levels are altered in various physiological and pathological states.

Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR): This technique has been widely used to quantify IER2 mRNA levels with high sensitivity and specificity. For instance, RT-qPCR was employed to confirm the induction kinetics of delayed primary response genes following treatment with platelet-derived growth factor (PDGF) in T98G cells. nih.gov It has also been used to validate findings from broader transcriptomic analyses, such as confirming the upregulation of IER2 and other immediate-early genes (IEGs) in the hippocampus and frontal cortex of mouse models for Rett Syndrome. mdpi.com In studies of Epstein-Barr virus, RT-qPCR was used to quantify transcripts for IEGs like bzlf1 alongside host genes to determine the timing of their expression following lytic cycle induction. plos.org The relative expression levels are often calculated using the 2-ΔΔCT method, with a housekeeping gene like β-actin or GAPDH serving as an internal control. plos.orgfrontiersin.org

Microarray Analysis: Before the widespread adoption of RNA-Seq, microarray technology was instrumental in identifying IER2 as a gene of interest in various contexts. An initial gene expression profile of human microvascular endothelial cells during capillary morphogenesis showed a significant change in IER2 expression, first suggesting its role in angiogenesis. nih.gov In another study, gene expression profiling using Affymetrix arrays on mouse 3T3 fibroblasts engineered for inducible IER2 expression helped to understand the downstream transcriptional responses. nih.gov Microarrays involve hybridizing labeled cDNA or cRNA to a chip containing thousands of known DNA probes to measure the expression levels of a large number of genes simultaneously. youtube.comyoutube.com

Table 1: Examples of Gene Expression Profiling Studies on IER2

Experimental Model Technique Key Finding Citation(s)
Human Melanoma (TCGA dataset) RNA-Seq High IER2 expression correlates with poor overall survival. nih.gov
Human Microvascular Endothelial Cells Microarray IER2 expression is significantly altered during capillary morphogenesis. nih.gov
Mouse 3T3 Fibroblasts Microarray Sustained IER2 expression leads to a distinct transcriptional response, including the induction of senescence-associated genes. nih.gov
T98G Glioblastoma Cells RT-qPCR IER2 (as a delayed primary response gene) is induced by PDGF with delayed kinetics compared to immediate-early genes. nih.gov
Bos taurus (Cattle) Liver Tissue RNA-Seq IER2 is differentially expressed in response to fermented feed, correlating with changes in rumen microbiota. mdpi.com
Rett Syndrome Mouse Model RT-qPCR Confirmed upregulation of IER2 and other immediate-early genes in the hippocampus and frontal cortex. mdpi.com

Modulating the expression level of IER2 through gain-of-function and loss-of-function experiments has been a cornerstone of determining its cellular roles. nih.gov These approaches involve either reducing its expression (knockdown/knockout) or artificially increasing it (overexpression). news-medical.netidtdna.com

Gene Knockdown: Temporary suppression of IER2 expression, typically using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) delivered via lentiviral vectors, has revealed its necessity for certain cellular functions. In human umbilical vein endothelial cells (HUVECs), lentiviral-mediated depletion of IER2 significantly impaired cell motility, adhesion to collagen type I, and the formation of capillary-like structures. nih.govspandidos-publications.com Similarly, knockdown of Ier2 in 3T3 fibroblasts was shown to inhibit their movement in monolayer wounding assays. researchgate.netnih.gov

Gene Knockout: Permanent inactivation of the IER2 gene, often achieved using CRISPR-Cas9 technology, provides a model to study the effects of its complete absence. ubigene.us While specific studies detailing phenotypes of IER2 knockout mice are emerging, commercially available knockout cell lines, such as in the Hep G2 human liver cancer cell line, are available for research. ubigene.us These models are crucial for avoiding potential off-target effects or incomplete silencing sometimes associated with knockdown techniques. nih.gov

Overexpression Systems: Ectopic expression of IER2, forcing the cell to produce the protein at high levels, has been used to study its sufficiency to drive specific phenotypes. Overexpression of IER2 in poorly metastatic pancreatic tumor cells enhanced their motility and invasiveness in vitro and promoted metastasis formation in animal models. researchgate.netnih.gov In HUVECs, IER2 overexpression was found to alter the rearrangement of the actin cytoskeleton. nih.gov Inducible overexpression systems, such as the RheoSwitch system which uses a synthetic ligand (RSL-1) to control gene expression, have been used in fibroblasts and melanoma cells to study the effects of sustained IER2 expression, which was shown to induce senescence. nih.gov

Table 2: Functional Studies of IER2 Using Knockdown and Overexpression

Experimental Model Technique Key Finding Citation(s)
Human Umbilical Vein Endothelial Cells (HUVECs) Lentiviral-mediated knockdown (shRNA) Reduced cell motility, adhesion, and capillary tube formation. nih.govspandidos-publications.com
Human Umbilical Vein Endothelial Cells (HUVECs) Lentiviral-mediated overexpression Altered actin cytoskeleton rearrangement. nih.gov
Mouse 3T3 Fibroblasts Knockdown Inhibited motility upon relief of contact inhibition. researchgate.netnih.gov
1AS Pancreatic Tumor Cells Ectopic overexpression Promoted cell motility, invasiveness, and in vivo metastasis. researchgate.netnih.gov
Mouse 3T3 Fibroblasts & Melanoma Cells Inducible overexpression (RheoSwitch) Induced p53-dependent senescence and a senescence-associated secretome. nih.gov
Xenopus Embryos Knockdown (Morpholino) & Overexpression (mRNA injection) Both knockdown and overexpression resulted in developmental defects, indicating IER2's role in convergent extension movements. researchgate.net

Reporter gene assays are powerful tools to study the regulatory elements of a gene, such as its promoter. youtube.comyoutube.com In this technique, the promoter sequence of a gene of interest is cloned upstream of a "reporter" gene that produces an easily measurable signal, such as luciferase or green fluorescent protein (GFP). youtube.com The amount of reporter protein produced directly reflects the activity of the promoter under various conditions.

While specific studies detailing the use of reporter assays to dissect the IER2 promoter are not widely documented in the provided search results, this methodology is standard for investigating transcriptional regulation. For example, a similar approach was used to study the promoter of IER5, another immediate-early response gene. In that study, a luciferase reporter assay identified regulatory sites in the IER5 promoter that are responsive to radiation. nih.gov Such an approach could be used to identify the transcription factors and signaling pathways that control the rapid and transient induction of IER2 in response to stimuli like growth factors or stress.

Biochemical and Biophysical Approaches

Biochemical and biophysical methods focus on the IER2 protein itself, exploring its properties and interactions with other macromolecules.

Understanding the IER2 protein begins with its isolation and characterization.

Protein Purification: The process often starts with cDNA cloning to produce recombinant IER2 protein in bacterial or eukaryotic expression systems. nih.gov This allows for the generation of large quantities of the protein for subsequent biochemical analysis.

Protein Characterization: Western blotting is the most common technique used to detect and semi-quantify IER2 protein levels in cell lysates. This method was used to confirm the successful knockdown and overexpression of IER2 in HUVECs and to analyze the phosphorylation status of downstream signaling proteins like Focal Adhesion Kinase (FAK). nih.govspandidos-publications.com Studies have also characterized IER2 as a protein containing a putative bipartite nuclear localization signal (NLS), which is consistent with its function as a nuclear protein. nih.govnih.gov Its subcellular localization has been shown to be dynamic, with the protein translocating from the cytoplasm to the nucleus upon cellular stimulation. researchgate.netnih.govuniprot.org

Identifying the molecular partners of IER2 is key to understanding its mechanism of action. IER2 is thought to function as a transcription factor or co-activator, necessitating its interaction with both DNA and other proteins. nih.govspandidos-publications.com

Co-immunoprecipitation (Co-IP): This technique is used to identify proteins that bind to IER2 within the cell. IER2 has been identified as an interacting partner of the fibroblast growth factor intracellular binding protein 1 (FIBP). spandidos-publications.com Public interaction databases like STRING and BioGRID also list potential protein partners based on text mining and experimental data, suggesting IER2 is part of a larger network of interacting proteins. string-db.org

Chromatin Immunoprecipitation (ChIP): ChIP is a powerful technique used to identify the specific regions of DNA that a protein binds to in vivo. nih.govbiocompare.com The method involves cross-linking proteins to DNA in living cells, shearing the chromatin, and using an antibody specific to the protein of interest (in this case, IER2) to pull down the associated DNA fragments. thermofisher.comnih.gov These DNA fragments can then be identified by qPCR or sequencing (ChIP-seq). Although IER2 is described as a DNA-binding protein, specific ChIP-seq studies detailing its genome-wide binding sites are still emerging. uniprot.orgmaayanlab.cloud The methodology has been used to show that other regulatory proteins, like MeCP2, bind to the promoter regions of immediate-early genes, including potentially Ier2. mdpi.com

Electrophoretic Mobility Shift Assay (EMSA): EMSA, or a gel shift assay, is an in vitro technique used to detect protein-DNA or protein-RNA interactions. nih.govnih.gov It relies on the principle that a protein-nucleic acid complex will migrate more slowly through a non-denaturing gel than the free nucleic acid probe. researchgate.netyoutube.com This assay could be used with purified recombinant IER2 and a putative DNA binding sequence (identified, for example, by ChIP-seq) to confirm a direct binding interaction. While specific EMSA results for IER2 were not found in the initial search, it remains a critical tool for validating direct binding. researchgate.net

Table 3: Methodologies for Studying IER2 Interactions

Assay Type Purpose Example/Potential Application for IER2 Citation(s)
Co-immunoprecipitation (Co-IP) Identify protein-protein interactions in vivo. Identified as an interacting partner of FIBP. spandidos-publications.com
Chromatin Immunoprecipitation (ChIP/ChIP-seq) Identify genome-wide DNA binding sites in vivo. To map the specific genes regulated by IER2 by finding its binding sites on chromatin. nih.govthermofisher.commaayanlab.cloud
Electrophoretic Mobility Shift Assay (EMSA) Confirm direct protein-DNA or protein-RNA binding in vitro. To validate direct binding of purified IER2 protein to a specific DNA sequence. nih.govnih.govresearchgate.net
Western Blot Detect and quantify protein levels and post-translational modifications. Confirmed knockdown/overexpression of IER2; analyzed phosphorylation of FAK. nih.govnih.govspandidos-publications.com

Cellular Models

Cellular models are fundamental in elucidating the molecular functions of DEPP and its role in various cellular processes.

A variety of immortalized cell lines have been instrumental in DEPP research. Mouse 3T3 fibroblastic cells were among the first models used to identify genes, including DEPP, that are activated with a delay following stimulation by growth factors. nih.govresearchgate.net

In the context of vascular biology, human endothelial cells have been used to demonstrate that DEPP expression is regulated by the Forkhead box protein O3 (FoxO3) and is induced under hypoxic conditions. nih.govgenecards.org

The role of DEPP in neuronal cells has been investigated using human neuroblastoma cell lines such as SH-EP. nih.gov These studies have been crucial in revealing that DEPP can sensitize cells to ROS-induced apoptosis by impairing catalase activity. nih.govnih.gov

Numerous cancer cell lines have been employed to study the function of DEPP in oncology. These include leukemia (CEM-C7H2), malignant glioma, and various breast cancer cell lines like SKBR3. nih.govtudublin.ie In gastric cancer, cell lines have been used to show that high DEPP1 expression is linked to resistance to chemotherapy drugs like oxaliplatin (B1677828). nih.gov The Human Protein Atlas indicates that DEPP1 is expressed in several cancer cell lines, including HepG2, K562, GM12878, HeLa-S3, MCF-7, HCT116, and Panc1. genecards.org

Primary cell cultures offer a model system that more closely resembles the in vivo environment. DEPP research has utilized primary cells such as endometrial stromal cells, where it was first identified as a protein induced by progesterone. wikipedia.orgnih.gov The GeneCards database lists a wide array of primary cells where DEPP is expressed, including B cells, natural killer cells, fibroblasts of the dermis and lung, astrocytes, and mammary epithelial cells, highlighting the broad range of tissues where its function can be studied using this approach. genecards.org

In Vivo Animal Models

In vivo models are essential for understanding the physiological and pathological roles of DEPP in a whole-organism context.

Genetically modified organisms, particularly mice, have been pivotal in DEPP research. The creation of knockout mice, where the Depp1 gene is deleted, allows for the investigation of its function in various physiological processes. modelorg.comwikipedia.org Transgenic mice, which may overexpress DEPP, have also been developed to study the effects of its increased expression. wikipedia.org These mouse models have been used in studies ranging from metabolic research to cancer biology, for instance, in subcutaneous mouse models to assess DEPP's role in promoting oxaliplatin resistance in gastric cancer. nih.govmodelorg.com

The nematode Caenorhabditis elegans serves as another powerful model organism for genetic studies due to its simple anatomy and well-defined cell lineage. nih.gov While specific studies on a direct DEPP homolog in C. elegans are emerging, the use of techniques like CRISPR-Cas9 for gene knockout in this organism provides a valuable tool for future investigations into the evolutionary conservation and function of DEPP-related genes. nih.govnih.govwikipedia.org

In plant biology, organisms like Arabidopsis thaliana are used to study fundamental processes, including defense mechanisms. nih.gov While DEPP is a protein found in animals, plants possess a large family of "defensin-like" (DEFL) peptides that share structural motifs, such as cysteine-rich domains. nih.gov Research in Arabidopsis focuses on these DEFLs and their roles in protecting the plant against pathogens and other stresses. nih.govnih.gov Although not directly studying the mammalian DEPP protein, this research on analogous defense-related proteins in model plants like Arabidopsis can provide broader insights into the evolution and function of small, cysteine-rich proteins in organismal defense. nih.govbiorxiv.org

Computational and Bioinformatics Approaches

Computational and bioinformatics tools are indispensable for interpreting the complex data generated from high-throughput studies and for making predictions about IER2's function and interactions. These in silico methods provide a framework for generating hypotheses that can be tested experimentally.

Functional enrichment analysis is a bioinformatic method used to determine if a list of genes, such as those co-expressed with or regulated by IER2, is significantly enriched with members of certain functional categories. geneontology.org This approach helps to infer the biological relevance of IER2 by identifying the pathways and processes it is associated with. The two most common annotation systems used for this analysis are Gene Ontology (GO) and the Kyoto Encyclopedia of Genes and Genomes (KEGG). novogene.commetwarebio.com

Gene Ontology (GO): GO analysis categorizes genes based on three domains: Biological Process (BP), Cellular Component (CC), and Molecular Function (MF). metwarebio.com Analysis of the IER2 interaction network reveals enrichment in several key biological processes. For instance, GO analysis points to IER2's involvement in skeletal muscle cell differentiation (GO:0035914), cellular response to calcium ions (GO:0071277), and response to growth factors (GO:0070848). string-db.org It is also associated with the integrated stress response and the regulation of transcription. string-db.org

Kyoto Encyclopedia of Genes and Genomes (KEGG): KEGG analysis maps genes to specific signaling or metabolic pathways. novogene.com This helps to understand how a group of genes functions in a broader biological system. metwarebio.com In studies of differentially expressed genes in bovine tissues, IER2 was among the genes successfully mapped to KEGG pathways, which were then analyzed for their biological functions. mdpi.com

Table 1: Gene Ontology (GO) Enrichment for the IER2 Interaction Network This table presents a selection of significantly enriched Gene Ontology terms associated with the IER2 protein interaction network, highlighting its putative roles in cellular processes.

Mapping the protein-protein interaction (PPI) network of IER2 is crucial for understanding its function in a cellular context. Computational tools like the STRING database integrate information from various sources—including experimental data, text mining of scientific literature, and co-expression analysis—to predict functional partnerships. string-db.org The IER2 interaction network shows a significant number of interactions, suggesting it is part of a densely connected regulatory module. string-db.org Key interactors include members of the JUN and FOS families (JUN, JUNB, JUND, FOSL1), which are components of the AP-1 transcription factor complex, as well as early growth response proteins (EGR1) and other immediate early genes (FOS, IER3). string-db.org

Table 2: Predicted Interacting Proteins of Human IER2 This table lists the top predicted functional partners of IER2 based on integrated data from the STRING database. The scores reflect the confidence of the predicted association.

Sequence analysis of the IER2 protein provides insights into its potential function and evolutionary conservation. The human IER2 protein consists of 223 amino acids. uniprot.org Analysis of its sequence has identified a putative bipartite nuclear localization signal (NLS), suggesting it can translocate to the nucleus, and multiple PEST sequences, which are associated with proteins that have a short intracellular half-life. nih.gov It also has limited sequence homology to the transcription factors JunB and JunD. nih.gov In a study on medaka fish, the deduced amino acid sequence of Ier2 was found to contain a highly conserved nuclear localization signal. nih.gov

While the precise three-dimensional structure of IER2 has not been determined by experimental methods like X-ray crystallography, computational structural prediction tools are used to model it. proteinatlas.org Databases such as AlphaFoldDB provide a publicly available predicted 3D structure for human IER2 (UniProt ID: Q9BTL4), which is generated using advanced deep learning algorithms. uniprot.orgresearchgate.net These models serve as a basis for further investigation into how IER2 interacts with other proteins and its potential DNA-binding capabilities. uniprot.org

Mathematical modeling is a powerful methodology for understanding the dynamics of gene expression. manchester.ac.uk These models can use ordinary differential equations (ODEs) or more complex frameworks to describe the rate of transcription and translation, helping to simulate how the concentration of a protein like IER2 changes over time in response to stimuli. manchester.ac.ukplos.org For example, models can predict the proliferative behavior of cells as a function of specific gene expression levels. nih.gov

While mathematical models have been extensively developed for other genes, such as HER2 in breast cancer, to predict the effects of overexpression on cell cycle progression, specific, published mathematical models that focus solely on the gene expression dynamics of IER2 are not prominently featured in the literature. nih.govresearchgate.net However, the principles of data-driven modeling, which train models on high-resolution time-series gene expression data, could be applied to IER2 to understand its regulatory network dynamics during cellular processes like differentiation. plos.org

Proteomics and Functional Genomics Technologies

Proteomics and functional genomics provide the experimental data that fuel computational analyses and are used to validate bioinformatic predictions. nih.govnih.gov These technologies allow for a global view of gene and protein activity within a cell. utoronto.caumcutrecht.nl

Functional Genomics: This field aims to understand the function of genes and their products on a genome-wide scale. umcutrecht.nl Technologies like DNA microarrays and RNA sequencing (RNA-seq) are used to measure the expression levels of thousands of genes simultaneously. ebi.ac.uk For instance, RNA-seq has been used to identify IER2 as a differentially expressed gene in various contexts, such as in bovine liver tissue after specific dietary interventions. mdpi.com Quantitative real-time PCR (qRT-PCR) is a targeted approach frequently used to validate the expression changes of IER2 found in these large-scale screens and to measure its induction in response to specific treatments. nih.gov

Proteomics: Proteomics focuses on the large-scale study of proteins, particularly their structures and functions. utoronto.ca In IER2 research, proteomics techniques are essential for confirming that changes in gene expression translate to changes at the protein level. Western blotting is a standard method used to detect and quantify the IER2 protein in cell lysates, confirming, for example, its induction in engineered cell lines. nih.gov Immunohistochemistry (IHC) is another key technique that uses antibodies to visualize the location and expression level of the IER2 protein within tissue samples, as demonstrated in studies of human melanoma tissues. nih.gov More advanced proteomics, such as mass spectrometry, can be used to identify post-translational modifications and to discover protein interaction partners on a large scale. utoronto.ca

Concluding Perspectives and Future Research Directions

Unraveling the Full Spectrum of DERP2-Regulated Pathways

The functional role of DERP2 is intrinsically linked to its position as a delayed early response gene and its membership in the MIP family. Future research must aim to fully delineate the signaling cascades that it modulates. The expression of delayed early genes typically occurs after the initial wave of immediate-early genes, many of which are transcription factors. This suggests that DERP2's expression is downstream of these initial regulators and that it functions as an effector protein, carrying out more specific, sustained cellular responses.

Key research questions in this area include:

Upstream Regulation: Identifying the specific immediate-early transcription factors that bind to the promoter and enhancer regions of the DERP2 gene is crucial. This will connect DERP2 to broader signaling pathways initiated by growth factors, osmotic stress, and other extracellular stimuli.

Downstream Effects: As a channel protein, DERP2-mediated transport of water and solutes can influence a multitude of cellular processes. Future studies should investigate how DERP2 activity impacts cell volume regulation, migration, and signaling pathways sensitive to ionic and osmotic balance. For instance, alterations in intracellular water potential can affect protein crowding and enzymatic reaction kinetics.

Integration with Other Pathways: Research should explore the crosstalk between DERP2-mediated transport and other signaling networks. For example, in tissues like the kidney and liver where it is expressed, DERP2 could play a role in metabolic pathways or in the response to cellular stress by modulating the intracellular environment.

Investigating Context-Dependent Functions and Redundancies of DERP2 Homologs

DERP2 is part of the large and diverse Major Intrinsic Protein (MIP) superfamily. This family includes aquaporins (AQPs) and aquaglyceroporins, which exhibit both specialized and overlapping functions. Understanding the role of DERP2 requires a comparative analysis with its homologs to parse out its unique contributions versus its redundant functions.

The functions of MIP family members are highly context-dependent, varying by cell type, developmental stage, and physiological conditions. For example, while some aquaporins are constitutively active, others are acutely regulated by trafficking to and from the plasma membrane in response to hormonal signals.

Future investigations should focus on:

Expression Profiling: Detailed mapping of the expression of DERP2 and its closest homologs across different tissues and developmental stages will provide clues to their specific roles.

Functional Redundancy: Gene knockout studies in model organisms, particularly double or triple knockouts of DERP2 and its homologs, will be necessary to uncover redundant functions that might be masked in single-gene deletion studies.

Heteromerization: Some aquaporins can form heterotetramers, where different MIP monomers assemble into a single channel complex. Investigating whether DERP2 can form heteromers with other MIPs could reveal novel regulatory mechanisms and transport properties.

Table 1: Selected Homologs of DERP2 within the Major Intrinsic Protein (MIP) Superfamily
HomologSubfamilyPrimary FunctionNotes on Context-Dependence and Redundancy
Aquaporin-1 (AQP1)AquaporinWater channel in red blood cells and kidney proximal tubules.Widespread expression; considered a primary water channel. Its absence can be partially compensated by other AQPs in some tissues.
Aquaporin-2 (AQP2)AquaporinVasopressin-regulated water channel in kidney collecting ducts.Function is highly specific to the kidney and crucial for urine concentration. Its regulation by trafficking is a key context-dependent feature.
Aquaporin-3 (AQP3)AquaglyceroporinTransports water, glycerol (B35011), and urea.Expressed in the skin, kidney, and colon. Shows functional overlap with other aquaglyceroporins like AQP7 and AQP9.
Major Intrinsic Protein (MIP/AQP0)AquaporinForms junctions in lens fiber cells; has low water permeability.Primarily a structural role in the lens, a highly specialized context. Its function is critical for lens transparency.

Advanced Methodologies for Spatiotemporal Resolution of DERP2 Activity

To fully comprehend the function of a transport protein like DERP2, it is essential to visualize its activity in real-time within living cells. The development and application of advanced biophysical and imaging techniques will be instrumental in achieving the necessary spatiotemporal resolution. nih.govnih.gov

Methodologies that will be critical for future DERP2 research include:

Live-Cell Imaging: Tagging DERP2 with fluorescent proteins (e.g., GFP, mCherry) allows for the visualization of its subcellular localization and trafficking dynamics in response to various stimuli. This can reveal mechanisms of regulation, such as movement from intracellular vesicles to the plasma membrane. nih.gov

Super-Resolution Microscopy: Techniques like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM) can overcome the diffraction limit of light, enabling the visualization of DERP2 protein clusters and their organization within membrane microdomains at the nanoscale. elsevierpure.com

Spectroscopy and Correlation Techniques: Spatiotemporal Image Correlation Spectroscopy (STICS) can be used to measure the flow and clustering of DERP2 molecules in the cell membrane, providing quantitative data on its diffusion dynamics. elsevierpure.com

In Silico Modeling: Molecular dynamics (MD) simulations can provide atomic-level insights into the transport mechanism of DERP2, predicting its permeability to water and other small solutes. mdpi.com These computational models can also simulate how the protein interacts with the lipid bilayer and how its conformation might change during gating. mdpi.com

Table 2: Advanced Methodologies for Studying DERP2 Dynamics
MethodologyInformation GainedRelevance to DERP2 Research
Live-Cell Imaging with Fluorescent TagsSubcellular localization, protein trafficking, and response to stimuli in real-time.To observe if DERP2 is regulated by translocation to the plasma membrane. nih.gov
Photoactivated Localization Microscopy (PALM)High-resolution spatial distribution and organization of single molecules.To determine if DERP2 forms functional clusters or localizes to specific membrane domains. elsevierpure.com
Spatiotemporal Image Correlation Spectroscopy (STICS)Quantitative data on protein diffusion, velocity, and directionality of flow.To measure how the mobility of DERP2 in the membrane changes with cellular activity. elsevierpure.com
Molecular Dynamics (MD) SimulationsAtomic-level view of protein structure, conformational changes, and transport kinetics.To predict the substrate specificity of DERP2 and understand its channel gating mechanism. mdpi.com

Q & A

Q. What experimental models are optimal for studying the temporal expression dynamics of delayed early response protein 2 (DERP2)?

Methodological Answer: Temporal dynamics require models with precise time-course sampling. In vitro systems (e.g., serum-stimulated fibroblasts) allow controlled induction, while in vivo models (e.g., tissue-specific knockout mice) capture physiological complexity. Time-lapse imaging and RNA/protein sampling at staggered intervals (e.g., 0, 30, 60, 120 minutes post-stimulus) are critical. Ensure cross-validation using RT-qPCR (for mRNA) and Western blot/ELISA (for protein) . Document sampling intervals and analytical comparability across replicates to minimize batch effects .

Q. What standardized protocols exist for detecting DERP2 in heterogeneous cell populations?

Methodological Answer: Use antibody validation frameworks: (1) Confirm specificity via siRNA knockdown or CRISPR-Cas9 knockout controls; (2) Compare multiple commercial antibodies in parallel (e.g., epitope mapping via peptide blocking); (3) Employ orthogonal methods (e.g., mRNA correlation, mass spectrometry). For flow cytometry, optimize fixation/permeabilization to preserve epitopes. Include isotype controls and spike-in standards for quantitative assays .

Q. How does DERP2 interact with canonical signaling pathways (e.g., MAPK/ERK) under stress conditions?

Methodological Answer: Co-immunoprecipitation (Co-IP) with pathway-specific kinases (e.g., ERK2) under serum starvation vs. stress (e.g., oxidative, hypoxic). Use phospho-specific antibodies to assess activation states. Pair with luciferase reporter assays for downstream transcriptional activity. Control for off-target interactions via competitive peptide blocking .

Advanced Research Questions

Q. How can researchers resolve contradictions in DERP2’s reported roles in apoptosis versus proliferation across tissue types?

Methodological Answer: Conduct meta-analyses of existing datasets (e.g., GEO, ProteomicsDB) to identify tissue-specific co-expression networks. Perform loss/gain-of-function experiments in isogenic cell lines (e.g., CRISPR-Cas9 editing) across tissues, paired with single-cell RNA sequencing to capture heterogeneity. Use causal inference models (e.g., Mendelian randomization) to distinguish direct effects from confounding factors .

Q. What strategies mitigate off-target effects when studying DERP2 using CRISPR-Cas9 or RNAi?

Methodological Answer:

  • For CRISPR: Design ≥3 sgRNAs targeting distinct exons; validate via Sanger sequencing and Western blot. Use inducible systems to avoid compensatory adaptations.
  • For RNAi: Combine siRNA pools and shRNA vectors; confirm knockdown efficiency (≥70%) and specificity via rescue experiments (e.g., overexpression of siRNA-resistant DERP2).
  • Employ genome-wide transcriptomic profiling (RNA-seq) to assess off-target gene expression changes .

Q. How do post-translational modifications (PTMs) of DERP2 regulate its nuclear-cytoplasmic shuttling?

Methodological Answer:

  • Identify PTMs via mass spectrometry (e.g., phosphorylation at Ser-15, ubiquitination at Lys-32).
  • Use subcellular fractionation + immunofluorescence to track localization. Inhibit specific modifications (e.g., kinase inhibitors, ubiquitination blockers) and quantify nuclear/cytoplasmic ratios via confocal microscopy.
  • Validate functional impact via mutagenesis (e.g., Ser15Ala mutant) and live-cell imaging .

Q. What computational tools are robust for integrating DERP2 expression data across multi-omics datasets?

Methodological Answer: Use hierarchical clustering (e.g., Cluster 3.0) and pathway enrichment (DAVID, GSEA) for transcriptomic data. For proteomics, apply MaxQuant for label-free quantification and STRING for interaction networks. Employ machine learning (e.g., random forests) to predict DERP2-associated phenotypes from integrated omics data. Ensure reproducibility via cross-platform normalization (e.g., Combat in R) .

Data Analysis and Contradictions

Q. How should researchers address variability in DERP2 expression levels across experimental replicates?

Methodological Answer:

  • Predefine acceptance criteria for technical variability (e.g., CV < 15% for qPCR).
  • Use mixed-effects models to account for batch variability.
  • Apply spike-in controls (e.g., exogenous mRNA/protein) for normalization.
  • Report raw data and preprocessing steps transparently to enable reanalysis .

Q. What statistical approaches reconcile conflicting findings in DERP2’s role in inflammation versus tissue repair?

Methodological Answer:

  • Perform meta-regression to assess moderators (e.g., model species, injury type).
  • Use Bayesian networks to infer context-dependent interaction pathways.
  • Validate hypotheses in dual-reporter transgenic models (e.g., NF-κB and TGF-β reporters) to dissect competing signaling outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.